molecular formula C14H22O3 B14234825 5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione CAS No. 211818-11-0

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione

Cat. No.: B14234825
CAS No.: 211818-11-0
M. Wt: 238.32 g/mol
InChI Key: LGWQSWGYZRPDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione involves several steps. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of specific reagents and conditions to facilitate the cyclization process, resulting in high yields and fewer side reactions. Industrial production methods may vary, but they typically involve similar synthetic routes with optimized reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial properties. In medicine, it is being explored for its potential therapeutic applications, including anti-viral and anti-oxidative effects . Additionally, it has industrial applications, particularly in the synthesis of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. Similarly, its antibacterial effects could be due to its interaction with bacterial cell membranes or enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-(4-Methylpentyl)hexahydro-2-benzofuran-1,3-dione can be compared with other benzofuran derivatives, such as benzothiophene and benzofuran itself. While all these compounds share a common benzofuran core, their biological activities and applications can differ significantly. For example, benzothiophene derivatives are known for their anticancer properties, while benzofuran derivatives are more commonly associated with anti-viral and anti-oxidative activities .

Properties

CAS No.

211818-11-0

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

5-(4-methylpentyl)-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C14H22O3/c1-9(2)4-3-5-10-6-7-11-12(8-10)14(16)17-13(11)15/h9-12H,3-8H2,1-2H3

InChI Key

LGWQSWGYZRPDOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC2C(C1)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.